molecular formula C16H14ClNOS B2913166 2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one CAS No. 854357-29-2

2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one

Cat. No.: B2913166
CAS No.: 854357-29-2
M. Wt: 303.8
InChI Key: OROHWSNJKUHQRF-UHFFFAOYSA-N
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Description

This compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Scientific Research Applications

Antimicrobial and Antifungal Activity

The synthesis of novel compounds structurally related to benzothiazoles, such as substituted 6-fluorobenzo[d]thiazole amides, has shown significant antimicrobial and antifungal activities. These compounds were synthesized through condensation reactions and evaluated against various bacterial and fungal strains, demonstrating activity comparable or slightly better than standard medicinal compounds like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Molecular Docking and DNA Binding Studies

A novel Schiff base ligand and its Cu(II) dimer, derived from benzothiazoles, have been explored for their DNA binding aspects. Structural analysis and molecular docking studies revealed their potential for major groove binding efficacy, emphasizing the utility of such compounds in understanding molecular interactions with DNA (Guhathakurta et al., 2017).

Mass Spectrometric Behavior

The mass spectrometric behavior of benzothiazepin derivatives, including those with chloro substitutions, has been extensively studied. These investigations provide valuable insights into the fragmentation patterns under electron impact ionization, which is crucial for the structural elucidation and analysis of such compounds (Xu, Jiao, Zuo, & Jin, 2000).

Dielectric and Thermal Properties

The investigation into the dielectric and thermal properties of polymers bearing chalcone side groups, derived from benzothiazinone structures, has revealed significant insights. These studies highlight the influence of structural modifications on the physical properties of materials, providing a pathway for the development of new materials with tailored properties (Çelik & Coskun, 2018).

Synthesis of Derivatives for Biological Activities

The synthesis and characterization of benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds have demonstrated their potential in generating compounds with significant biological activities. These studies are foundational in developing new molecules with enhanced biological efficacy and potential therapeutic applications (Nazarenko et al., 2008).

Properties

IUPAC Name

2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNOS/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROHWSNJKUHQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2S1)C(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324696
Record name 2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

854357-29-2
Record name 2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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